molecular formula C12H13N5OS B2862634 N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097862-82-1

N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No. B2862634
CAS RN: 2097862-82-1
M. Wt: 275.33
InChI Key: KOPOENMUNFOJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Synthesis Analysis

The synthesis of thiazole derivatives involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . The 5-aryl-1,3-thiazole core can be successfully functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . Moreover, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been recognized for their antioxidant properties. The compound could potentially be explored for its ability to neutralize free radicals, which are implicated in various diseases and aging processes. Research could focus on the compound’s efficacy in different biological systems and its potential as a therapeutic agent against oxidative stress-related conditions .

Analgesic and Anti-inflammatory Activities

Compounds containing the thiazole moiety have shown significant analgesic and anti-inflammatory activities. This suggests that our compound could be developed as a new pain reliever or anti-inflammatory drug, with studies focusing on its effectiveness, potency, and side effect profile compared to existing medications .

Antimicrobial and Antifungal Applications

The structural features of thiazole derivatives make them suitable candidates for antimicrobial and antifungal drugs. Research could be directed at synthesizing new derivatives of our compound and evaluating their efficacy against various bacterial and fungal strains, potentially leading to the development of new treatments for infectious diseases .

Antiviral Activity

Thiazole derivatives have been associated with anti-HIV activity. Investigating the antiviral potential of “N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine” could lead to the discovery of novel antiviral agents, particularly against HIV and possibly other viruses .

Neuroprotective Effects

Given the role of thiazole derivatives in the synthesis of neurotransmitters, there’s a possibility that our compound could exhibit neuroprotective effects. Research could explore its potential in preventing neurodegenerative diseases or as a supportive treatment to enhance neurological function .

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown promise in antitumor and cytotoxic applications. Studies could assess the compound’s ability to inhibit cancer cell growth and its potential use in chemotherapy. The focus would be on determining its selectivity for cancer cells and minimizing toxicity to healthy cells .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the thiazole ring, a key component of this compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biological activities . For example, they have been found to have antiviral activity, with some derivatives showing inhibitory activity against influenza A .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities . For instance, some derivatives have shown significant analgesic and anti-inflammatory activities .

Action Environment

The solubility of thiazole derivatives in various solvents could potentially be influenced by environmental factors such as temperature and ph .

Future Directions

Thiazoles are being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy . The potential of thiazole derivatives in the treatment of many diseases has been indicated by a good number of high-quality research . This suggests that “N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine” and similar compounds could have promising future directions in medicinal chemistry.

properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c1-8-11(19-7-13-8)12(18)17-5-9(6-17)15-10-3-2-4-14-16-10/h2-4,7,9H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPOENMUNFOJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CC(C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.